molecular formula C5H12N2O2 B1341064 2-Isopropoxyacetohydrazide

2-Isopropoxyacetohydrazide

Cat. No.: B1341064
M. Wt: 132.16 g/mol
InChI Key: HCPZUDXZHRFUFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropoxyacetohydrazide (IUPAC name: acetic acid, (1-methylethoxy)-, hydrazide) is an acetohydrazide derivative characterized by an isopropoxy (–OCH(CH₃)₂) group attached to the acetohydrazide backbone. Its molecular formula is C₅H₁₂N₂O₂ (MW: 132.16 g/mol), and it is commonly synthesized via hydrazinolysis of the corresponding ester or acid chloride . The hydrochloride salt (CAS 898747-67-6, MW: 168.62 g/mol) is also documented, enhancing its solubility in polar solvents . This compound is of interest in medicinal and agrochemical research due to the versatility of the hydrazide functional group, which enables diverse biological interactions .

Properties

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

2-propan-2-yloxyacetohydrazide

InChI

InChI=1S/C5H12N2O2/c1-4(2)9-3-5(8)7-6/h4H,3,6H2,1-2H3,(H,7,8)

InChI Key

HCPZUDXZHRFUFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Acetohydrazides

Compound Name Molecular Formula Substituents Key Structural Differences Reference
2-Isopropoxyacetohydrazide C₅H₁₂N₂O₂ –OCH(CH₃)₂ Base structure with isopropoxy group
2-(4-Methylphenoxy)acetohydrazide C₉H₁₂N₂O₂ –O–C₆H₄–CH₃ (para-methylphenoxy) Phenoxy ring with methyl group
2-(2-Chlorophenoxy)-N′-[(E)-pyrazolyl]acetohydrazide C₁₈H₁₆ClN₃O₂ –O–C₆H₃Cl, –N=CH–pyrazolyl Chlorophenoxy + pyrazolylidene
2-[(4-Phenylthiazol-2-yl)amino]acetohydrazide C₁₁H₁₁N₃OS –NH–C₃H₂NS–C₆H₅ (thiazole-amino) Thiazole-amino substituent
2-(4-Methoxyphenoxy)propanehydrazide C₁₀H₁₄N₂O₃ –O–C₆H₄–OCH₃ (methoxyphenoxy), propane backbone Extended alkoxy chain + methoxy

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., –OCH₃ in ) enhance resonance stabilization, while electron-withdrawing groups (e.g., –Cl in ) increase electrophilicity.
  • Steric Effects : Bulky substituents like isopropoxy (–OCH(CH₃)₂) reduce rotational freedom, influencing binding affinity in biological systems .

Physicochemical Properties

  • Solubility : The hydrochloride salt of this compound exhibits higher aqueous solubility compared to its neutral form . Analogs with polar substituents (e.g., –OH or –COOH) show improved solubility, whereas lipophilic groups (e.g., benzylidene in ) favor membrane permeability.
  • Stability : Hydrazides are prone to hydrolysis under acidic/basic conditions. Derivatives with aromatic rings (e.g., ) demonstrate enhanced thermal stability due to conjugation.

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